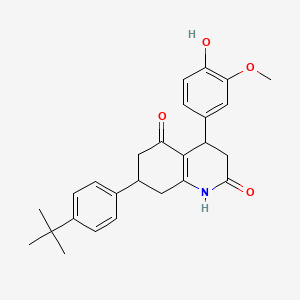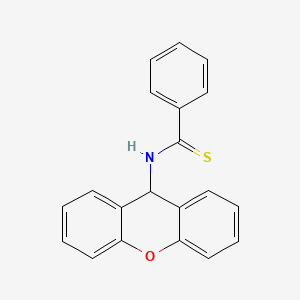![molecular formula C21H25ClN4 B5552384 7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)
7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multiple steps, including amino protection, nucleophilic reaction, and deprotection processes, yielding high-purity products. These methods are significant for the development of potential anti-malarial agents and other pharmaceutical applications. The synthesis process is characterized by its feasibility and high yields, supporting the production of quinoline derivatives (Guo Qian-yi, 2011; L. Qiong, 2007).
Molecular Structure Analysis
The molecular structure of the target compound and its derivatives has been extensively studied, revealing detailed structural characteristics. Techniques such as X-ray diffraction have been employed to determine the precise arrangement of atoms within these molecules, aiding in understanding their chemical behavior and potential interactions in biological systems. Quantum chemical methods have further elucidated the energy and structural characteristics of various tautomers, providing valuable insights into their stability and reactivity (V. Tkachev et al., 2017; S. Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of the compound encompasses various reactions, including nucleophilic substitutions and cyclization processes. These reactions facilitate the synthesis of structurally diverse derivatives, showcasing the compound's versatility as a chemical scaffold. The compounds exhibit a range of biological activities, influenced by their chemical structure and the nature of substituents attached to the quinoline core (A. Maleki, 2014; Maiara T. Saraiva et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods, providing essential data for the compound's application in various fields, including pharmaceuticals and materials science. The understanding of these properties facilitates the development of compounds with optimized characteristics for specific applications (Hoong-Kun Fun et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are integral to the compound's application in synthesis and drug development. Studies focusing on these aspects provide insights into how the compound can be modified and utilized in creating novel derivatives with desired biological activities (R. Hekmatshoar et al., 2006; D. Korbonits et al., 1987).
科学的研究の応用
Synthesis and Chemical Characterization
The synthesis of derivatives similar to 7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline involves multiple steps including amino protection, nucleophilic reaction, and deprotection, which are crucial for the development of potential anti-malarial agents. These compounds are characterized using techniques such as IR, GC-MS, and 1H-NMR, indicating a methodological approach to ascertain their structure and purity (Guo Qian-yi, 2011).
Potential Biological Activities
Antiplasmodial Activity
The exploration of 4-methylamino-2-phenylquinoline analogs, which share a structural similarity with the compound , reveals significant antiplasmodial properties. These studies aim to identify novel agents capable of combating malaria by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Notably, certain derivatives exhibit potent activity, underscoring the therapeutic potential of these compounds (S. S. Mahantheshappa et al., 2016).
Antihypertensive Agents
Research into piperidine derivatives with a quinazoline ring system, which is closely related to the structural framework of 7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline, has shown potential antihypertensive effects. These compounds are evaluated for their ability to induce hypotension in spontaneously hypertensive rat models, highlighting their potential application in the management of high blood pressure (H. Takai et al., 1986).
作用機序
将来の方向性
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole derivatives with improved properties is a promising area of research .
特性
IUPAC Name |
7-chloro-4-methyl-2-[4-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4/c1-14(2)26-11-8-23-21(26)16-6-9-25(10-7-16)20-12-15(3)18-5-4-17(22)13-19(18)24-20/h4-5,8,11-14,16H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJYTTOJRFLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCC(CC3)C4=NC=CN4C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)
![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)
![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)